(Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
(Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introducing the bromophenyl and chlorophenyl groups through electrophilic aromatic substitution.
Formation of the enone: This involves the aldol condensation of an aldehyde with a ketone.
Final coupling: The enone is then coupled with the pyrazole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, pyrazole derivatives are often explored for their potential as pharmaceuticals. They can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. This specific compound could be studied for similar activities, although detailed biological studies would be required to confirm its efficacy and safety.
Industry
In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The presence of the bromophenyl and chlorophenyl groups could influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-(4-bromophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid
- (Z)-3-(3-(4-bromophenyl)-4-(3-(4-methylphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid
Uniqueness
The uniqueness of (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromophenyl and chlorophenyl groups might confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c22-17-6-1-15(2-7-17)21-16(13-25(24-21)12-11-20(27)28)5-10-19(26)14-3-8-18(23)9-4-14/h1-10,13H,11-12H2,(H,27,28)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGHCJFDNKNRFW-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)Cl)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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